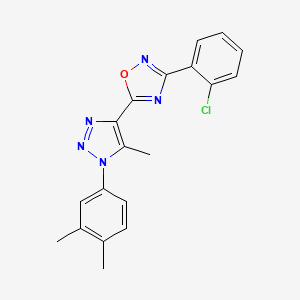
3-(2-chlorophenyl)-5-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-5-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16ClN5O and its molecular weight is 365.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-chlorophenyl)-5-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug discovery.
Synthesis
The synthesis of oxadiazole derivatives typically involves the condensation of hydrazides with various carbonyl compounds. In the case of this specific compound, the synthesis can be achieved through the reaction of 2-chlorobenzohydrazide with appropriate substituted triazoles under controlled conditions. The resulting compound can be characterized using techniques such as NMR and mass spectrometry.
Biological Activity
Recent studies have highlighted the promising biological activities of oxadiazole derivatives, including anticancer and antimicrobial properties. The compound has shown significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
In vitro studies have demonstrated that this oxadiazole derivative exhibits potent cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |
| A549 (Lung Cancer) | 0.12 - 2.78 | Doxorubicin | Varies |
| U-937 (Leukemia) | Sub-micromolar | - | - |
These findings suggest that the compound's mechanism of action may involve the induction of apoptosis in cancer cells, as indicated by increased levels of p53 and activation of caspase-3 pathways .
Antimicrobial Activity
Preliminary assessments have also indicated potential antimicrobial properties against various pathogens. Further investigations are necessary to elucidate the spectrum of activity and determine minimum inhibitory concentrations (MICs).
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression, such as histone deacetylases (HDACs), with reported IC50 values in the low nanomolar range .
Case Studies
A notable study evaluated a series of oxadiazole derivatives for their anticancer activity. Among them, the compound demonstrated superior activity compared to traditional chemotherapeutics like doxorubicin and tamoxifen . Flow cytometry assays confirmed its ability to induce apoptosis in a dose-dependent manner.
科学研究应用
Antimicrobial Activity
Oxadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing oxadiazole rings exhibit significant antibacterial and antifungal activities. For instance, a series of 2,5-disubstituted oxadiazoles were synthesized and evaluated for their antimicrobial efficacy. Some derivatives demonstrated comparable activity to established antibiotics, highlighting the potential of oxadiazoles in developing new antimicrobial agents .
Antioxidant Properties
Research has indicated that oxadiazole derivatives possess antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often linked to their ability to stabilize free radicals through electron donation . This property makes them candidates for formulations aimed at preventing oxidative damage in various diseases.
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. For example, a recent investigation into 1,3,4-oxadiazol derivatives revealed significant cytotoxic effects against glioblastoma cell lines. The compounds not only inhibited cell proliferation but also induced apoptosis through mechanisms involving DNA damage . This positions oxadiazoles as promising candidates for cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring can enhance biological activity. For example:
- Substitution at the 5-position with different aryl groups has been associated with improved anticancer activity.
- The presence of halogen atoms (like chlorine) at specific positions enhances both antimicrobial and anticancer properties .
Synthesis Techniques
The synthesis of 3-(2-chlorophenyl)-5-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves:
- Condensation Reactions: Combining hydrazides with carboxylic acids or their derivatives to form oxadiazoles.
- Cyclization Methods: Utilizing various cyclization techniques to form the oxadiazole core from precursors such as acyl hydrazones.
These methods can be optimized to yield high purity and yield of the desired compounds .
Case Study 1: Anticancer Activity
In a study focusing on a series of synthesized 1,3,4-oxadiazoles, researchers evaluated their effects on glioblastoma cell lines. The results indicated that certain derivatives led to significant reductions in cell viability and increased apoptosis markers compared to controls .
Case Study 2: Antimicrobial Efficacy
Another research effort synthesized a range of 2-substituted oxadiazoles and tested them against both Gram-positive and Gram-negative bacteria. The findings showed that several compounds exhibited potent antibacterial activity comparable to standard antibiotics .
属性
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-11-8-9-14(10-12(11)2)25-13(3)17(22-24-25)19-21-18(23-26-19)15-6-4-5-7-16(15)20/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZLCPXFBDGFKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













